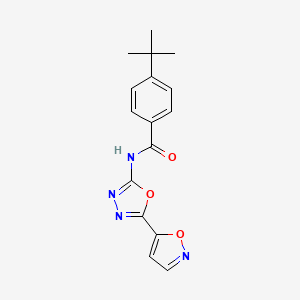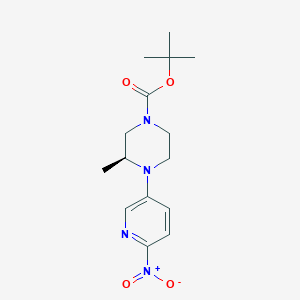
4-(tert-butyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tert-butyl group, an isoxazole ring, and an oxadiazole ring attached to a benzamide core. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . Isoxazole and oxadiazole rings are heterocyclic compounds often found in various biologically active molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole and oxadiazole rings in separate steps, followed by their attachment to the benzamide core. The tert-butyl group could be introduced via a substitution reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the oxadiazole and isoxazole rings, as well as the steric hindrance provided by the tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The tert-butyl group, for example, is known to influence the hydrophobicity and steric properties of a molecule .Mécanisme D'action
4-(tert-butyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide inhibits EAATs by binding to the substrate-binding site of the transporter, thereby preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels and modulates glutamate neurotransmission. This compound has been shown to be a non-competitive inhibitor of EAATs.
Biochemical and Physiological Effects:
This compound has been shown to modulate glutamate neurotransmission, which has implications for a variety of physiological and pathological processes. Glutamate neurotransmission is involved in learning and memory, synaptic plasticity, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-convulsant effects and to modulate pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
4-(tert-butyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a potent inhibitor of EAATs and has been widely used in scientific research to study glutamate neurotransmission. However, this compound has limitations in terms of its selectivity and specificity for EAATs. This compound has been shown to inhibit other transporters, such as the GABA transporter, which can complicate the interpretation of results. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 4-(tert-butyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide in scientific research. One area of interest is the role of EAATs in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to modulate glutamate neurotransmission, which has implications for the pathogenesis of these diseases. Another area of interest is the development of more selective and specific inhibitors of EAATs, which could help to overcome the limitations of this compound. Finally, the use of this compound in combination with other drugs or therapies could have potential therapeutic benefits for a variety of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine in the presence of a base such as triethylamine. The reaction results in the formation of this compound, which can be purified using chromatography techniques.
Applications De Recherche Scientifique
4-(tert-butyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been widely used in scientific research to study the role of EAATs in glutamate neurotransmission. EAATs are responsible for the uptake of glutamate from the extracellular space into astrocytes and neurons, thereby regulating the level of glutamate in the synaptic cleft. This compound has been shown to inhibit EAATs, leading to an increase in extracellular glutamate levels and modulating glutamate neurotransmission.
Propriétés
IUPAC Name |
4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-16(2,3)11-6-4-10(5-7-11)13(21)18-15-20-19-14(22-15)12-8-9-17-23-12/h4-9H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQJRIKRRFJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)


![2-(benzo[d]oxazol-2-ylthio)-N-(2-methoxyquinolin-8-yl)acetamide](/img/structure/B3020688.png)
![3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B3020690.png)



![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide](/img/structure/B3020700.png)

![1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B3020702.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3020704.png)
